Cas no 323204-52-0 (3-methylsulfonylsulfanylpropan-1-amine)

3-methylsulfonylsulfanylpropan-1-amine 化学的及び物理的性質
名前と識別子
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- 3-methylsulfonylsulfanylpropan-1-amine
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- インチ: 1S/C4H11NO2S2/c1-9(6,7)8-4-2-3-5/h2-5H2,1H3
- InChIKey: VNSAROOCJXPTPB-UHFFFAOYSA-N
- ほほえんだ: C(N)CCSS(C)(=O)=O
3-methylsulfonylsulfanylpropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372518-2.5g |
3-(methanesulfonylsulfanyl)propan-1-amine |
323204-52-0 | 95.0% | 2.5g |
$1959.0 | 2025-03-18 | |
Enamine | EN300-372518-0.05g |
3-(methanesulfonylsulfanyl)propan-1-amine |
323204-52-0 | 95.0% | 0.05g |
$839.0 | 2025-03-18 | |
Enamine | EN300-372518-0.1g |
3-(methanesulfonylsulfanyl)propan-1-amine |
323204-52-0 | 95.0% | 0.1g |
$879.0 | 2025-03-18 | |
Enamine | EN300-372518-0.25g |
3-(methanesulfonylsulfanyl)propan-1-amine |
323204-52-0 | 95.0% | 0.25g |
$920.0 | 2025-03-18 | |
Enamine | EN300-372518-0.5g |
3-(methanesulfonylsulfanyl)propan-1-amine |
323204-52-0 | 95.0% | 0.5g |
$959.0 | 2025-03-18 | |
Enamine | EN300-372518-1.0g |
3-(methanesulfonylsulfanyl)propan-1-amine |
323204-52-0 | 95.0% | 1.0g |
$999.0 | 2025-03-18 | |
Enamine | EN300-372518-10.0g |
3-(methanesulfonylsulfanyl)propan-1-amine |
323204-52-0 | 95.0% | 10.0g |
$4299.0 | 2025-03-18 | |
Enamine | EN300-372518-5.0g |
3-(methanesulfonylsulfanyl)propan-1-amine |
323204-52-0 | 95.0% | 5.0g |
$2900.0 | 2025-03-18 | |
Ambeed | A1105850-1g |
3-(Methanesulfonylsulfanyl)propan-1-amine |
323204-52-0 | 95% | 1g |
$670.0 | 2024-08-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070917-1g |
3-(Methanesulfonylsulfanyl)propan-1-amine |
323204-52-0 | 95% | 1g |
¥4599.0 | 2023-03-17 |
3-methylsulfonylsulfanylpropan-1-amine 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
3-methylsulfonylsulfanylpropan-1-amineに関する追加情報
Research Brief on 3-methylsulfonylsulfanylpropan-1-amine (CAS: 323204-52-0) in Chemical Biology and Pharmaceutical Applications
The compound 3-methylsulfonylsulfanylpropan-1-amine (CAS: 323204-52-0) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This sulfur-containing amine derivative exhibits unique physicochemical properties that make it valuable for various applications, particularly in drug discovery and development. Recent studies have focused on its potential as a building block for novel therapeutic agents and its role in modulating biological targets.
Structural analysis reveals that 3-methylsulfonylsulfanylpropan-1-amine contains both sulfonyl and sulfanyl functional groups attached to a propylamine backbone. This combination of moieties provides interesting reactivity patterns and hydrogen bonding capabilities. Researchers have exploited these features in the design of enzyme inhibitors, particularly targeting cysteine proteases and other sulfur-interacting proteins. The compound's ability to participate in reversible covalent bonding makes it especially valuable for developing targeted covalent inhibitors.
Recent pharmacological investigations have demonstrated that derivatives of 323204-52-0 show promising activity against several disease targets. A 2023 study published in the Journal of Medicinal Chemistry reported its incorporation into novel anti-inflammatory compounds that selectively inhibit NF-κB signaling. The methylsulfonylsulfanyl moiety was found to be crucial for binding to the p65 subunit, with the amine group facilitating cellular uptake. These findings suggest potential applications in treating chronic inflammatory conditions.
In synthetic chemistry applications, 3-methylsulfonylsulfanylpropan-1-amine has proven valuable as a versatile intermediate. Its dual functionality allows for selective modification at either the amine or sulfur groups, enabling diverse synthetic transformations. Recent work has demonstrated its utility in click chemistry reactions, particularly in the formation of sulfur-containing heterocycles with potential biological activity. The compound's stability under various reaction conditions makes it particularly attractive for combinatorial chemistry approaches.
From a drug metabolism perspective, studies have shown that 323204-52-0 exhibits favorable pharmacokinetic properties in preclinical models. The sulfonylsulfanyl group appears to confer metabolic stability while maintaining sufficient solubility for biological activity. Recent ADME (Absorption, Distribution, Metabolism, and Excretion) profiling indicates that derivatives of this compound show improved oral bioavailability compared to similar structures lacking the sulfonyl moiety.
Ongoing research is exploring the potential of 3-methylsulfonylsulfanylpropan-1-amine in targeted drug delivery systems. Its chemical structure allows for conjugation with various drug molecules and nanoparticles, while the amine group provides a convenient point for further functionalization. Preliminary results suggest that these conjugates can enhance drug accumulation in specific tissues while reducing off-target effects.
In conclusion, 3-methylsulfonylsulfanylpropan-1-amine (CAS: 323204-52-0) represents a promising chemical scaffold with diverse applications in pharmaceutical research. Its unique structural features, combined with demonstrated biological activity and synthetic versatility, make it a valuable tool for drug discovery. Future research directions likely include further exploration of its mechanism of action, optimization of its pharmacological properties, and expansion of its applications in medicinal chemistry.
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